molecular formula C7H5Br2NO2 B1603813 1,4-Dibromo-2-methyl-5-nitrobenzene CAS No. 219310-40-4

1,4-Dibromo-2-methyl-5-nitrobenzene

Cat. No. B1603813
M. Wt: 294.93 g/mol
InChI Key: LEYVOWUJMKYDOV-UHFFFAOYSA-N
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Description

1,4-Dibromo-2-methyl-5-nitrobenzene is a chemical compound with the molecular formula C7H5Br2NO2 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Synthesis Analysis

The synthesis of such compounds generally involves a series of steps including nitration, conversion from the nitro group to an amine, and bromination . The nitration step is usually the first, followed by bromination . The conversion of the nitro group to an amine must occur last because the amine group is ortho/para directing .


Molecular Structure Analysis

The molecular weight of 1,4-Dibromo-2-methyl-5-nitrobenzene is 294.92800 . The structure of this compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase .

Scientific Research Applications

  • Synthesis of Indole Derivatives

    • Field : Organic Chemistry
    • Application Summary : 1,4-Dibromo-2-methyl-5-nitrobenzene may be used in the synthesis of indole derivatives, which are significant heterocyclic systems in natural products and drugs .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : Indole derivatives play a main role in cell biology and have attracted increasing attention for the treatment of cancer cells, microbes, and different types of disorders in the human body .
  • Synthesis of 4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine

    • Field : Organic Chemistry
    • Application Summary : 1,4-Dibromo-2-methyl-5-nitrobenzene may be used in the synthesis of 4,7-dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine .
    • Methods : The synthesis involves selective aromatic nucleophilic substitution of one or two bromine atoms by oxygen and nitrogen nucleophiles .
    • Results : The synthesized compounds are promising for the design of liquid crystals .
  • Synthesis of N-methyl-N-(2-nitro-phenyl)-anthranilic acid

    • Field : Organic Chemistry
    • Application Summary : 1,4-Dibromo-2-methyl-5-nitrobenzene can react with 2-methylamino-benzoic acid to get N-methyl-N-(2-nitro-phenyl)-anthranilic acid .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The synthesized compound could have potential applications in various fields, but specific results or outcomes were not provided in the source .
  • Synthesis of Biphenylamide Derivatives

    • Field : Medicinal Chemistry
    • Application Summary : 1,4-Dibromo-2-methyl-5-nitrobenzene is used in the synthesis of biphenylamide derivatives as Hsp90 C-terminal inhibitors for the treatment of cancer and neurodegenerative diseases .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The synthesized compounds could potentially be used in the treatment of cancer and neurodegenerative diseases .
  • Synthesis of 1,2,3-Triazole Derivatives

    • Field : Organic Chemistry
    • Application Summary : 1,4-Dibromo-2-methyl-5-nitrobenzene can react with 1,2,3-triazole to produce 5-substituted 1,2,3-triazole .
    • Methods : The reaction involves bromine → lithium exchange reactions at low temperatures .
    • Results : The synthesized compound could have potential applications in various fields, but specific results or outcomes were not provided in the source .
  • Synthesis of 4,7-Diphenoxy[1,2,5]thiadiazolo[3,4-d]pyridazine

    • Field : Organic Chemistry
    • Application Summary : 1,4-Dibromo-2-methyl-5-nitrobenzene can be used in the synthesis of 4,7-diphenoxy[1,2,5]thiadiazolo[3,4-d]pyridazine .
    • Methods : The synthesis involves the use of a strong aprotic dipolar solvent, DMF, at 90 °C .
    • Results : The synthesized compound could have potential applications in various fields, but specific results or outcomes were not provided in the source .

properties

IUPAC Name

1,4-dibromo-2-methyl-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO2/c1-4-2-6(9)7(10(11)12)3-5(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEYVOWUJMKYDOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80623892
Record name 1,4-Dibromo-2-methyl-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dibromo-2-methyl-5-nitrobenzene

CAS RN

219310-40-4
Record name 1,4-Dibromo-2-methyl-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HS Kim, D Goo, SK Woo - Tetrahedron, 2017 - Elsevier
An efficient one-step method to prepare aryl-substituted carbazoles via tandem double or triple Csingle bondC bond formations by multiple Suzuki couplings and Csingle bondN bond …
Number of citations: 6 www.sciencedirect.com

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